molecular formula C22H17N3O3 B2789290 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034597-31-2

4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2789290
CAS No.: 2034597-31-2
M. Wt: 371.396
InChI Key: QISOHHJAZUWTDC-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the condensation of 2-phenylpyrimidin-5-yl ethylamine with chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The chromene ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the chromene structure, potentially altering its biological activity.

  • Substitution: : Substitution reactions at different positions on the chromene ring can lead to the formation of new compounds with varied properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and substituted chromene derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays, including antioxidant and anti-inflammatory activities. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a candidate for further research and development.

Mechanism of Action

The mechanism by which 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide exerts its effects involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide include:

  • Chromene-2-carboxylic acid

  • 2-phenylpyrimidin-5-yl ethylamine

  • Various chromene derivatives with different substituents

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its resulting biological activities

Biological Activity

The compound 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}. The compound features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds with chromene structures often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many chromene derivatives inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Properties : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative stress.
  • Interaction with Receptors : The compound may also interact with various receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound against several biological targets:

  • Cholinesterases : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative disease contexts.
    • IC50 Values :
      • AChE: IC50=10.4μMIC_{50}=10.4\,\mu M
      • BChE: IC50=7.7μMIC_{50}=7.7\,\mu M
  • Cyclooxygenase and Lipoxygenase Inhibition : The compound demonstrated moderate inhibition of COX-2 and LOX enzymes, which are implicated in inflammatory processes.
    • Inhibition Rates :
      • COX-2: Moderate inhibition observed.
      • LOX: Effective against both LOX-5 and LOX-15.
  • Cytotoxicity Assays : Evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer), the compound exhibited significant cytotoxic effects.
    • Cell Viability Results :
      Cell LineIC50 Value (μM\mu M)
      MCF-715.6
      Hep-G218.1

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target enzymes. Key findings include:

  • Binding Affinity : Strong hydrogen bonding interactions were noted with active site residues of AChE and COX enzymes.
  • Structural Insights : The presence of electron-withdrawing groups enhances binding affinity and inhibitory potency.

Case Studies

Several case studies have highlighted the therapeutic potential of chromene derivatives similar to this compound:

  • Neuroprotective Effects : In a study investigating neuroprotective agents, compounds with similar structures were shown to improve cognitive function in animal models by inhibiting cholinesterases.
  • Anti-inflammatory Activity : Another study demonstrated that chromene derivatives significantly reduced inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Research involving various cancer cell lines indicated that chromene derivatives could induce apoptosis through caspase activation pathways.

Properties

IUPAC Name

4-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-18-12-20(28-19-9-5-4-8-17(18)19)22(27)23-11-10-15-13-24-21(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOHHJAZUWTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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